molecular formula C12H15N3O2S B164302 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 136745-20-5

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B164302
CAS No.: 136745-20-5
M. Wt: 265.33 g/mol
InChI Key: CJEIRWZHMRYHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethoxyethylamine with a suitable phenyl-substituted hydrazine derivative, followed by cyclization with a thiocarbonyl compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and dimethoxyethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.

    4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.

Uniqueness

4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the triazole ring with the phenyl and dimethoxyethyl groups further enhances its versatility and applicability in various research fields.

Biological Activity

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 136745-20-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₂H₁₅N₃O₂S
  • Molecular Weight : 265.33 g/mol
  • Structural Characteristics : The compound features a triazole ring substituted with a thiol group and a dimethoxyethyl side chain, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In particular:

  • Cytotoxicity Assays :
    • The compound was evaluated against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated significant cytotoxic effects, particularly against the melanoma cell line, suggesting selective toxicity towards cancer cells .
  • Mechanism of Action :
    • The compound's mechanism appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Antibacterial Studies :
    • The compound exhibited significant antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating effective inhibition at low concentrations .
  • Antifungal Activity :
    • Preliminary results suggest that this triazole derivative may also possess antifungal properties, although further studies are required to elucidate its efficacy against specific fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of triazole-thiol compounds is often influenced by their structural features:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring has been correlated with enhanced anticancer activity. For instance, compounds with methyl substituents demonstrated increased potency compared to those with electron-withdrawing groups like bromine .

Study 1: Cytotoxicity Against Melanoma Cells

In a study evaluating various triazole derivatives, this compound was found to have an IC₅₀ value significantly lower than that of standard chemotherapeutic agents in melanoma models. This suggests it could be a candidate for further development as an anticancer drug .

Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of this compound revealed that it effectively inhibited the growth of multi-drug resistant bacterial strains. This positions it as a potential lead compound in the search for new antibiotics .

Properties

IUPAC Name

4-(2,2-dimethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-16-10(17-2)8-15-11(13-14-12(15)18)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEIRWZHMRYHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C(=NNC1=S)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372567
Record name 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136745-20-5
Record name 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.